5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid
Overview
Description
5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid is a chemical compound with the CAS Number: 55377-78-1 . It has a molecular weight of 256.18 . The IUPAC name for this compound is 5-[4-(trifluoromethyl)phenyl]-2-furoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7F3O3/c13-12(14,15)8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Reactions :
- Bradiaková et al. (2008) detailed the preparation of (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid and its transformation into various compounds through reactions such as cyclization and aromaticization, showcasing the versatility of furan carboxylic acids in chemical synthesis (Bradiaková et al., 2008).
Antimycobacterial Properties :
- Research by Mori et al. (2022) highlighted the potential of 5-Phenyl-furan-2-carboxylic acids as a class of antimycobacterial agents. They demonstrated the ability of these compounds to interfere with iron homeostasis, an innovative approach in the treatment of tuberculosis (Mori et al., 2022).
Pharmaceutical and Polymer Industries :
- Jia et al. (2019) discussed the use of furan carboxylic acids as biobased building blocks in the pharmaceutical and polymer industries. They developed a dual-enzyme cascade system for the synthesis of these acids, highlighting their importance in sustainable industrial applications (Jia et al., 2019).
Development of Anticancer Agents :
- Choi et al. (2016) synthesized a series of naphthofuran carboxylic acid analogs as potential anticancer agents. They investigated their role as inhibitors of NF-κB activity, which is significant in cancer therapy (Choi et al., 2016).
Biocatalysis and Biofuel Production :
- Dutta et al. (2015) explored the production of acid chloride derivatives of furan carboxylic acids, which are useful intermediates in the production of biofuels and polymers. This demonstrates the role of these compounds in developing renewable energy sources (Dutta et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFALWHMESUMVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382240 | |
Record name | 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid | |
CAS RN |
55377-78-1 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55377-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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